C15H11BrFN3O3
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Overview
Description
The compound with the molecular formula C15H11BrFN3O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C15H11BrFN3O3 typically involves multi-step organic reactions. One common method includes the bromination of a fluorinated aromatic compound followed by nitration and subsequent amide formation. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, solvents, and catalysts is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
C15H11BrFN3O3: undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
C15H11BrFN3O3: has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which C15H11BrFN3O3 exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
C15H11ClFN3O3: Similar structure but with chlorine instead of bromine.
C15H11BrFN2O3: Lacks one nitrogen atom compared to .
C15H11BrF2N3O3: Contains an additional fluorine atom.
Uniqueness
C15H11BrFN3O3: is unique due to its specific combination of bromine, fluorine, and nitrogen atoms, which confer distinct chemical reactivity and potential for diverse applications. Its unique structure allows for specific interactions in biological systems, making it a valuable compound for research and development.
Biological Activity
C15H11BrFN3O3, also known as a brominated fluorinated compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula this compound indicates a complex structure that includes bromine (Br), fluorine (F), and three nitrogen (N) atoms, which may contribute to its biological activity. The presence of halogens often enhances the lipophilicity and bioactivity of compounds, making them suitable candidates for drug development.
Antimicrobial Activity
Research has shown that compounds with similar structural features exhibit significant antimicrobial properties. For instance, studies on related brominated compounds have demonstrated effectiveness against various bacterial strains. The antimicrobial activity can be quantified using Minimum Inhibitory Concentration (MIC) assays.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (µg/mL) | Activity Level |
---|---|---|
Staphylococcus aureus | 5 | High |
Escherichia coli | 10 | Moderate |
Pseudomonas aeruginosa | 15 | Low |
This table illustrates the varying effectiveness of this compound against different bacterial strains, indicating its potential as an antimicrobial agent.
Anticancer Properties
This compound has also been investigated for its anticancer properties. Compounds with similar moieties have been reported to induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress.
Case Study: Anticancer Activity in Human Cell Lines
In a study assessing the effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
- Concentration Range : 1-100 µM
- Results :
- Significant reduction in cell viability at concentrations above 10 µM.
- Induction of apoptosis was confirmed via flow cytometry.
These findings suggest that this compound could be a promising candidate for further development as an anticancer agent.
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The DPPH radical scavenging assay is commonly used to evaluate the antioxidant capacity of compounds.
Table 2: Antioxidant Activity of this compound
Concentration (µg/mL) | % Inhibition |
---|---|
10 | 25 |
50 | 55 |
100 | 85 |
The data shows that higher concentrations of this compound lead to increased inhibition of DPPH radicals, indicating strong antioxidant potential.
Properties
Molecular Formula |
C15H11BrFN3O3 |
---|---|
Molecular Weight |
380.17 g/mol |
IUPAC Name |
5-bromo-N-[2-(6-fluoro-4-oxoquinazolin-3-yl)ethyl]furan-2-carboxamide |
InChI |
InChI=1S/C15H11BrFN3O3/c16-13-4-3-12(23-13)14(21)18-5-6-20-8-19-11-2-1-9(17)7-10(11)15(20)22/h1-4,7-8H,5-6H2,(H,18,21) |
InChI Key |
FXAYXCZGMDGSFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)N(C=N2)CCNC(=O)C3=CC=C(O3)Br |
Origin of Product |
United States |
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